2-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Overview
Description
2-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is a chemical compound with potential applications in scientific research. It is a thioamide derivative that is synthesized through a multi-step process involving the reaction of various reagents.
Scientific Research Applications
Forensic Chemistry and Toxicology
2-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide: plays a crucial role in forensic investigations. Its unique chemical structure allows for precise identification and quantification using analytical techniques like mass spectrometry (MS). Forensic laboratories use it as a reference standard to detect and confirm its presence in biological samples, such as blood, urine, or hair. By comparing the compound’s spectral data with samples from crime scenes or drug-related incidents, investigators can establish links and provide evidence in legal proceedings .
Biological Activity and Target Identification
Researchers investigate the biological targets of 2-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide. By screening it against various receptors, enzymes, and proteins, they identify potential binding sites. This information guides drug discovery efforts, as it helps uncover novel drug targets or repurpose existing compounds for new indications.
properties
IUPAC Name |
2-fluoro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S2/c13-8-4-2-1-3-7(8)10(16)15-12(18)14-9-5-6-19-11(9)17/h1-4,9H,5-6H2,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBGIUCCMJFSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(2-oxotetrahydrothiophen-3-yl)carbamothioyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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